tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c1-14(2,3)19-13(18)16-8-6-10(7-9-16)12(17)15-11-4-5-11/h10-11H,4-9H2,1-3H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHRMBMUQBBAJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640709 | |
| Record name | tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016743-04-6 | |
| Record name | tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Amide Coupling Using HATU/DIPEA in DMF
The most documented and efficient method for synthesizing this compound involves the coupling of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid with cyclopropylamine using the coupling reagent HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and the base DIPEA (N,N-diisopropylethylamine) in N,N-dimethylformamide (DMF) solvent.
- Dissolve 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (2.0 g, 8.7 mmol) and cyclopropylamine (0.6 mL, 8.7 mmol) in DMF (45 mL).
- Add HATU (3.3 g, 8.7 mmol) at room temperature.
- Add DIPEA (3.1 mL, 17 mmol) to the reaction mixture.
- Stir at room temperature (20–27 °C) for 3 hours.
- Quench the reaction by dilution with cold water (250 mL).
- Extract the product with ethyl acetate (3 × 100 mL).
- Dry the combined organic layers over sodium sulfate and concentrate.
- Purify the crude product by normal phase column chromatography (neutral silica gel, 0 to 35% ethyl acetate in hexanes).
- Yield: 64%
- Product: this compound as a solid.
- Characterization: LCMS (M+H) = 269, weak UV activity.
This method is referenced in patent WO2015/118342 and chemical synthesis databases, confirming its reproducibility and reliability.
Reaction Conditions and Optimization
| Parameter | Details |
|---|---|
| Starting materials | 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid, cyclopropylamine |
| Coupling reagent | HATU |
| Base | DIPEA (N,N-diisopropylethylamine) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | Room temperature (20–27 °C) |
| Reaction time | 3 hours |
| Work-up | Dilution with cold water, extraction with ethyl acetate, drying over Na2SO4 |
| Purification | Normal phase column chromatography (neutral silica gel, 0–35% EtOAc in hexanes) |
| Yield | 64% |
This table summarizes the key parameters for the main synthetic route.
Analytical and Characterization Data
- Molecular formula: C14H24N2O3
- Molecular weight: 268.35 g/mol
- LCMS: m/z 269 (M+H)+
- Physical state: Solid
- UV activity: Weak
These data confirm the identity and purity of the synthesized compound.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate
- tert-Butyl 4-(4-(cyclopropylcarbamoyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(methoxymethyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate is unique due to its cyclopropylcarbamoyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Biological Activity
tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate (CAS Number: 1016743-04-6) is a compound belonging to the piperidine class, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C14H24N2O3
- Molecular Weight : 268.35 g/mol
- Synthesis : The compound is synthesized through a reaction involving N-ethyl-N,N-diisopropylamine and HATU in DMF, yielding a product with a 64% yield under specific conditions .
Antiviral Properties
Recent studies have highlighted the antiviral potential of compounds structurally related to this compound. For instance, a class of 1,4,4-trisubstituted piperidines was evaluated for their activity against coronaviruses, including SARS-CoV-2. These studies showed that certain analogues exhibited micromolar activity against viral proteases, specifically inhibiting the main protease (Mpro) which is crucial for viral replication .
Structure-Activity Relationship (SAR)
A detailed SAR analysis indicated that modifications at various positions of the piperidine ring significantly influence biological activity. For example, the presence of specific substituents can enhance binding affinity to viral enzymes or improve selectivity against host cell targets. The findings suggest that further optimization of the cyclopropyl group and carbamoyl moiety could yield more potent antiviral agents .
Case Studies
-
Antiviral Efficacy Against Influenza and Coronaviruses :
- In vitro assays demonstrated that certain derivatives of piperidines showed effective inhibition of influenza A virus and coronaviruses. The most potent compounds had EC50 values in the low micromolar range, indicating their potential as therapeutic agents .
- Notably, a compound structurally similar to this compound exhibited an EC50 value of 7.4 μM against HCoV-229E, with a CC50 value of 44 μM, resulting in a selectivity index of approximately 6 .
- Mechanistic Studies :
Data Tables
| Compound Name | CAS Number | Molecular Weight | Antiviral EC50 (μM) | CC50 (μM) | Selectivity Index |
|---|---|---|---|---|---|
| This compound | 1016743-04-6 | 268.35 | 7.4 | 44 | 6 |
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with cyclopropylamine and thiocyanate to form a cyclopropyl-triazole intermediate. Subsequent coupling with a piperidine derivative and tert-butyl carbamate under basic conditions (e.g., triethylamine) in anhydrous dichloromethane yields the final product. Key parameters include:
- Temperature control : Reactions often proceed at 0–25°C to avoid side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
- Catalyst use : Transition-metal catalysts may accelerate coupling steps.
Purification via silica gel chromatography (hexane/ethyl acetate gradients) ensures ≥95% purity .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators if ventilation is insufficient .
- Storage : Store in airtight containers at 2–8°C, away from moisture and oxidizing agents.
- Emergency procedures : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Skin contact requires immediate rinsing with water for 15+ minutes .
Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?
- Methodological Answer :
- Analytical techniques :
- HPLC : Use C18 columns with acetonitrile/water mobile phases (UV detection at 210–254 nm).
- NMR : Confirm piperidine ring protons (δ 1.4–3.2 ppm) and tert-butyl groups (δ 1.2–1.4 ppm).
- Mass spectrometry : ESI-MS should show [M+H]+ peaks matching the molecular formula (C15H24N2O3, exact mass 280.18) .
- Impurity profiling : Monitor for residual solvents (e.g., DMF) via GC-MS .
Advanced Research Questions
Q. What strategies can optimize the scalability of this compound’s synthesis for industrial research applications?
- Methodological Answer :
- Continuous flow synthesis : Reduces reaction times and improves reproducibility by maintaining precise temperature/residence time control.
- Catalyst optimization : Immobilized catalysts (e.g., polymer-supported Pd) enhance recovery and reduce metal leaching.
- Solvent recycling : Implement distillation systems to recover high-purity solvents like dichloromethane.
- Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time .
Q. Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 280.18 g/mol | |
| LogP (Octanol-Water) | 2.1 (Predicted) | |
| Solubility in Water | <1 mg/mL (25°C) | |
| Melting Point | 50.5–52.5°C (Analog) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
